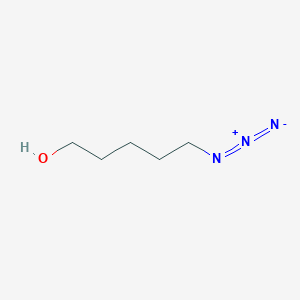

5-Azidopentanol

Description

Contextual Significance of Azido-Alcohols within Organic Synthesis

Azido-alcohols are highly valuable building blocks in organic chemistry. nih.govchemrevlett.com The presence of two distinct reactive sites on a single, simple scaffold allows for sequential or orthogonal chemical transformations. This enables the construction of complex molecular architectures from readily available starting materials. chemrevlett.com The development of efficient methods for the synthesis of azido-alcohols, such as the direct hydroxyazidation of alkenes, has further expanded their utility. nih.govchemrevlett.com

Strategic Utility of the Azide (B81097) and Hydroxyl Functional Groups in Chemical Transformations

The azide group is a cornerstone of "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. broadpharm.commedchemexpress.commedkoo.com Specifically, the azide group readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole ring. broadpharm.commedchemexpress.commedkoo.comnih.gov This reaction is a powerful tool for bioconjugation, the process of linking molecules to biological systems. nih.govnih.gov

The hydroxyl group, on the other hand, is one of the most versatile functional groups in organic chemistry. nih.gov It can be easily converted into a variety of other functional groups, such as aldehydes, carboxylic acids, or halides, or it can be used to form esters and ethers. nih.govresearchgate.net This reactivity allows for further derivatization and the attachment of 5-azidopentan-1-ol to a wide range of substrates. broadpharm.commedchemexpress.commedkoo.com

Overview of Advanced Research Trajectories Involving 5-Azidopentan-1-ol

Current research involving 5-azidopentan-1-ol is focused on leveraging its unique properties for a variety of advanced applications. In medicinal chemistry, it is used as a linker to connect biologically active molecules to drug delivery systems or to create novel therapeutic agents. mdpi.com For example, it has been used in the synthesis of phospholipid derivatives with antiparasitic activity. mdpi.com In materials science, 5-azidopentan-1-ol is employed to functionalize surfaces and polymers, creating materials with tailored properties. medchemexpress.com Its ability to participate in click chemistry makes it particularly useful for the development of biocompatible materials and for the immobilization of biomolecules. Furthermore, it has been utilized in the synthesis of carbohydrate-based probes for studying glycobiology. fu-berlin.de

Interactive Data Table: Properties of 5-Azidopentan-1-ol

| Property | Value | Reference |

| Chemical Formula | C₅H₁₁N₃O | nih.gov |

| Molecular Weight | 129.16 g/mol | nih.gov |

| CAS Number | 170220-11-8 | nih.gov |

| Appearance | Liquid | |

| Purity | >95% | medkoo.com |

| Solubility | Soluble in DMSO, DCM, DMF | broadpharm.com |

| Storage | -20°C for long term | medkoo.com |

Structure

3D Structure

Properties

IUPAC Name |

5-azidopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c6-8-7-4-2-1-3-5-9/h9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCFSFWVMHRCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446308 | |

| Record name | 5-azidopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170220-11-8 | |

| Record name | 5-azidopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Aspects of 5 Azidopentan 1 Ol in Organic Transformations

Azide (B81097) Functional Group Reactivity

The azide moiety is the primary site of reactivity in 5-azidopentan-1-ol, participating in several key organic reactions.

[3+2] Cycloaddition Chemistry

The azide group of 5-azidopentan-1-ol readily undergoes [3+2] cycloaddition reactions, a class of pericyclic reactions that form five-membered heterocyclic rings. This reactivity is central to its application in "click chemistry."

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net In this reaction, the azide group of 5-azidopentan-1-ol reacts with a terminal alkyne in the presence of a copper(I) catalyst. medchemexpress.combroadpharm.commedkoo.comchemicalbook.com The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, dramatically accelerates the reaction rate compared to the thermal process and ensures high regioselectivity, exclusively yielding the 1,4-isomer. nih.govunimi.it The resulting triazole ring is chemically stable, resistant to hydrolysis, oxidation, and reduction. nih.gov This robust linkage makes CuAAC a valuable tool for connecting different molecular fragments. For instance, 5-azidopentan-1-ol can be used to introduce a hydroxyl-terminated five-carbon linker onto an alkyne-containing molecule. The reaction is compatible with a wide range of functional groups and is often performed in aqueous or organic solvents at room temperature. nih.govunimi.it

Table 1: Examples of CuAAC Reactions with Azidoperfluoroalkanes Data sourced from a study on the synthesis and application of azidoperfluoroalkanes in CuAAC reactions. nih.gov

| Alkyne Reactant | Azide Reactant | Product |

| Phenylacetylene | Azidotrifluoromethane (CF₃N₃) | 1-(Trifluoromethyl)-4-phenyl-1H-1,2,3-triazole |

| Propargyl alcohol | Azidotrifluoromethane (CF₃N₃) | (1-(Trifluoromethyl)-1H-1,2,3-triazol-4-yl)methanol |

| 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | Azidotrifluoromethane (CF₃N₃) | 1-(Trifluoromethyl)-4-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,3-triazole |

To circumvent the potential cytotoxicity of copper catalysts in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction involves the use of a strained cyclooctyne (B158145), such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO), which reacts readily with azides like 5-azidopentan-1-ol without the need for a metal catalyst. medchemexpress.combroadpharm.commedkoo.comchemicalbook.commagtech.com.cn The high ring strain of the cyclooctyne provides the driving force for the reaction. magtech.com.cn SPAAC is a bioorthogonal reaction, meaning it can proceed in complex biological environments without interfering with native biochemical processes. magtech.com.cn The reaction of 5-azidopentan-1-ol with DBCO, for example, forms a stable triazole linkage and is a common strategy for labeling and bioconjugation. broadpharm.combroadpharm.com The reaction rate can be influenced by the structure of the cyclooctyne. magtech.com.cnchemrxiv.orgnih.gov

While CuAAC and SPAAC are the most prominent, the azide group can participate in other [3+2] dipolar cycloadditions. The reactivity of the azide is influenced by its electronic properties. nottingham.ac.uk For instance, the reaction of azides with electron-deficient alkenes can lead to the formation of triazolines. Furthermore, the reaction of azides with organometallic reagents can also lead to cycloaddition products. researchgate.net The scope of these reactions with 5-azidopentan-1-ol is less explored but represents a potential area for synthetic innovation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclooctynes (e.g., BCN, DBCO)

Reduction to Amine Derivatives (e.g., Staudinger Reduction)

The azide group of 5-azidopentan-1-ol can be efficiently reduced to a primary amine, forming 5-aminopentan-1-ol. This transformation is synthetically valuable as it converts the azide, often considered a "protected" amine, into a versatile functional group. nottingham.ac.uk

One of the mildest and most common methods for this reduction is the Staudinger reaction. organic-chemistry.org This two-step process involves the initial reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form a phosphazide (B1677712) intermediate. alfa-chemistry.comwikipedia.org This intermediate then loses a molecule of dinitrogen to form an iminophosphorane. alfa-chemistry.comwikipedia.org Subsequent hydrolysis of the iminophosphorane yields the primary amine and a phosphine oxide byproduct. wikipedia.org The Staudinger reduction is highly chemoselective and tolerates a wide variety of other functional groups. organic-chemistry.orgalfa-chemistry.com

Alternatively, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) can also be employed for the reduction of the azide group in 5-azidopentan-1-ol to the corresponding amine. unimi.itgoogle.com

Table 2: Comparison of Azide Reduction Methods

| Method | Reagents | Key Features |

| Staudinger Reduction | Triphenylphosphine, water | Mild conditions, high chemoselectivity. organic-chemistry.orgalfa-chemistry.comwikipedia.org |

| Catalytic Hydrogenation | H₂, Pd/C | Effective but may affect other reducible functional groups. unimi.itgoogle.com |

Intramolecular Rearrangements (e.g., Schmidt Reaction)

Under acidic conditions, azides can undergo rearrangements, most notably the Schmidt reaction. organic-chemistry.org The classical Schmidt reaction involves the reaction of an electrophile, such as a carbonyl compound or a carbocation, with hydrazoic acid. organic-chemistry.org However, intramolecular versions of this reaction are also possible with molecules like 5-azidopentan-1-ol.

In the context of 5-azidopentan-1-ol, an intramolecular Schmidt-type reaction could potentially be initiated by the activation of the terminal hydroxyl group. For example, under non-acidic conditions, activation of the alcohol via triflation has been shown to facilitate a powerful intramolecular Schmidt reaction in primary azidoalcohols. nih.gov In an acid-catalyzed process, protonation of the alcohol could lead to the formation of a carbocation, which is then attacked by the internal azide. chimia.chsurrey.ac.uk Subsequent rearrangement and loss of dinitrogen would lead to the formation of a cyclic imine or, after hydrolysis, a cyclic ketone or lactam. The specific outcome would depend on the reaction conditions and the migratory aptitude of the adjacent groups. chimia.chresearchgate.net The intramolecular Schmidt reaction of azido (B1232118) alcohols provides a route to various nitrogen-containing heterocyclic compounds. chimia.ch

Scope and Stereochemical Considerations in Azido Alcohol Schmidt Reactions

The intramolecular Schmidt reaction is a powerful method for synthesizing nitrogen-containing heterocyclic compounds, such as lactams, from substrates containing an azide and a carbonyl group. nih.gov While 5-azidopentan-1-ol itself does not directly undergo a Schmidt reaction, its derivatives, particularly azido ketones derived from it, are relevant substrates. The reaction is typically promoted by a Brønsted or Lewis acid, which activates the carbonyl group for intramolecular attack by the tethered azide. nih.govchimia.ch

The scope of the intramolecular Schmidt reaction is broad, but for azido ketones, the azide and carbonyl must typically be separated by four or five atoms to facilitate cyclization. libretexts.org The reaction proceeds through the formation of an azidohydrin intermediate, which, after the loss of dinitrogen, rearranges to form the lactam product. nih.gov A significant challenge in these reactions can be product inhibition, where the basic lactam product sequesters the acid catalyst, necessitating the use of stoichiometric or excess acid. nih.gov However, developments have led to catalytic versions that function with substoichiometric amounts of acid. nih.gov

Stereochemical considerations arise when the ketone is unsymmetrical. The regioselectivity of the rearrangement is influenced by the stereochemistry of the intermediate iminodiazonium salt, which dictates which alkyl group migrates. chimia.ch For instance, in bicyclic systems, the preferential formation of one iminodiazonium isomer over another can lead to a major product resulting from the migration of a specific substituent, such as a bridgehead group. chimia.ch While historically, alkyl azides were considered too weakly nucleophilic for such rearrangements, their utility in intramolecular versions is now well-established for creating complex cyclic amines and lactams. chimia.ch

Hydroxyl Functional Group Derivatization

The primary alcohol of 5-azidopentan-1-ol offers a reactive handle for a wide array of chemical transformations, allowing for its incorporation into larger, more complex structures while preserving the azide for subsequent reactions.

The hydroxyl group of 5-azidopentan-1-ol readily undergoes esterification with carboxylic acids or their activated derivatives (e.g., acyl chlorides) and etherification with suitable alkylating agents. These reactions are fundamental for modifying the compound's properties or linking it to other molecules.

Esterification has been demonstrated in the synthesis of various compounds. For example, 5-azidopentan-1-ol can be reacted with 5-azidopentanoic acid in the presence of a coupling agent like di(2-pyridyl)thionocarbonate (DPTC) to form the corresponding ester. nih.gov This straightforward transformation highlights the accessibility of the hydroxyl group for acylation.

Table 1: Example of Esterification of 5-Azidopentan-1-ol

| Reactant 1 | Reactant 2 | Reagents | Product |

| 5-Azidopentan-1-ol | 5-Azidopentanoic acid | DPTC, DMAP, Chlorobenzene | 5-azidopentyl 5-azidopentanoate |

Etherification is another key derivatization. A notable application is in the synthesis of glycosides, where the alcohol acts as a nucleophile. For instance, 5-azidopentan-1-ol has been used as a glycosyl acceptor in reactions catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TBSOTf) to form azide-functionalized glycosides. fu-berlin.degoogle.com This demonstrates its utility in creating glycoconjugates where the azide can be used for subsequent "click" chemistry reactions.

The primary alcohol of 5-azidopentan-1-ol can be oxidized to the corresponding aldehyde or carboxylic acid, providing a different set of functional handles for synthesis. The oxidation to 5-azidopentanoic acid is a common transformation. thieme-connect.de This conversion allows for the subsequent formation of amides or esters. For example, the resulting 5-azidopentanoic acid can be coupled with amines using standard peptide coupling reagents like HBTU. nih.gov

Table 2: Oxidation of 5-Azidopentan-1-ol to 5-Azidopentanoic Acid

| Starting Material | Oxidizing Agent | Product |

| 5-Azidopentan-1-ol | Various (e.g., Jones reagent, TEMPO) | 5-Azidopentanoic acid |

A significant application of 5-azidopentan-1-ol is in the synthesis of modified phospholipids (B1166683), which can serve as chemical probes or potential therapeutic agents. mdpi.comnih.gov In these syntheses, the bifunctional nature of the molecule is critical. Typically, the azide group is first reacted with a terminal alkyne via a copper-catalyzed Huisgen cycloaddition ("click chemistry") to form a triazole-containing intermediate alcohol. mdpi.com

Following the formation of the triazole-linked alcohol, the primary hydroxyl group is then phosphorylated. This is often achieved by reaction with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine, followed by hydrolysis and coupling with a head group such as choline (B1196258) or homocholine (B1200072) to yield the final phospholipid analog. mdpi.comresearchgate.net

Table 3: General Scheme for Phospholipid Analog Synthesis

| Step | Reactant(s) | Reagents | Intermediate/Product |

| 1. Click Reaction | 5-Azidopentan-1-ol + Terminal Alkyne | CuSO₄, Sodium Ascorbate | Triazole-substituted alcohol |

| 2. Phosphorylation | Triazole-substituted alcohol | 1. POCl₃, Et₃N; 2. H₂O | Phosphoric acid derivative |

| 3. Head Group Coupling | Phosphoric acid derivative + Choline Tosylate | MSNT or TPSCl, Pyridine | Final Phospholipid Analog |

This strategy has been successfully employed to create a library of ether phospholipids evaluated for antiparasitic activity, demonstrating the utility of 5-azidopentan-1-ol as a key precursor for complex biomolecules. mdpi.comnih.gov

Oxidation Reactions

Orthogonal and Dual Functional Group Reactivity in Complex Synthetic Pathways

The synthetic utility of 5-azidopentan-1-ol is significantly enhanced by the orthogonal reactivity of its two functional groups. medchemexpress.comaxispharm.combroadpharm.com The term "orthogonal" implies that one functional group can be selectively reacted in the presence of the other without interference. The azide group is relatively unreactive towards many common reagents used to modify alcohols (e.g., acylation, oxidation, etherification), while the hydroxyl group is inert to conditions used for azide-specific reactions like the Staudinger reaction or Huisgen cycloaddition. wikipedia.org

This dual functionality allows for a stepwise approach in complex syntheses. A typical strategy involves first derivatizing the hydroxyl group through esterification, etherification, or oxidation. unimi.ituni-halle.de With the alcohol moiety transformed, the azide group is then available for a subsequent, specific reaction. The most prominent use of the azide is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form a stable triazole linkage. medchemexpress.comaxispharm.combroadpharm.com This approach is widely used to attach the 5-azidopentan-1-ol-derived linker to biomolecules, polymers, or surfaces.

For example, in the synthesis of drug-polymer conjugates, the hydroxyl group of 5-azidopentan-1-ol can be used to form an ester with a drug molecule. Subsequently, the azide of this drug-linker construct can be "clicked" onto a polymer chain functionalized with alkyne groups. This orthogonal, stepwise strategy ensures precise control over the final molecular architecture. The synthesis of phospholipid analogs described previously is another prime example of this deliberate, sequential use of both functional groups. mdpi.com

Table 4: Illustrative Orthogonal Synthetic Strategy

| Step | Functional Group Reacted | Reaction Type | Potential Reagents | Result |

| 1 | Hydroxyl (-OH) | Esterification | Carboxylic Acid, DCC/DMAP | Azide group remains intact for next step |

| 2 | Azide (-N₃) | CuAAC Click Chemistry | Terminal Alkyne, CuSO₄, Ascorbate | Final bi-functionalized conjugate |

Advanced Applications of 5 Azidopentan 1 Ol As a Chemical Building Block

Role in Linker Chemistry for Bioconjugation and Supramolecular Assembly

The distinct reactivity of its two functional groups makes 5-azidopentan-1-ol an ideal heterobifunctional linker. medchemexpress.commedchemexpress.commedkoo.com This property is extensively exploited in bioconjugation, where biomolecules are chemically linked to other molecules, and in the construction of ordered supramolecular structures.

The primary strategy for using 5-azidopentan-1-ol in molecular tagging involves leveraging its azide (B81097) moiety for bioorthogonal ligation. nih.gov The azide group is exceptionally stable in biological media and does not typically react with endogenous functional groups, ensuring high specificity. nih.govacs.org It participates readily in several "click" reactions, which are known for their high efficiency, mild reaction conditions, and formation of stable products. broadpharm.commedchemexpress.commedchemexpress.com

The most common coupling reactions involving the azide group of 5-azidopentan-1-ol include:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction with a terminal alkyne forms a stable 1,4-disubstituted triazole linkage. medchemexpress.commedchemexpress.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the potential cytotoxicity of a copper catalyst, the azide can be reacted with a strained cyclooctyne (B158145), such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO), in a catalyst-free reaction. broadpharm.commedchemexpress.commedchemexpress.comgoogle.com

Staudinger Ligation: This reaction occurs between an azide and a phosphine (B1218219) to form an amide bond, representing one of the earliest bioorthogonal reactions. nih.gov

The hydroxyl end of 5-azidopentan-1-ol allows for its initial attachment to a molecule of interest through standard reactions like esterification or etherification, introducing the azide tag for subsequent coupling. broadpharm.commedkoo.com This dual functionality enables the sequential and controlled assembly of complex molecular constructs. acs.org

| Reaction Type | Reactant for Azide Group | Key Feature |

| CuAAC | Terminal Alkyne | Copper-catalyzed, forms stable triazole |

| SPAAC | Strained Alkyne (e.g., DBCO, BCN) | Catalyst-free, avoids copper toxicity |

| Staudinger Ligation | Triphenylphosphine (B44618) | Forms an amide bond |

Polyethylene glycol (PEG) is frequently used to improve the solubility and pharmacokinetic properties of biomolecules and drugs. 5-Azidopentan-1-ol serves as a valuable component in creating functionalized PEG linkers. axispharm.commedchemexpress.com The hydroxyl group can act as an initiator for the polymerization of ethylene (B1197577) oxide or be attached to a pre-existing PEG chain. This results in a PEG scaffold with a terminal azide group, ready for conjugation to a biomolecule or surface via click chemistry. escholarship.org

This approach has been utilized in the development of PEG-based Proteolysis-Targeting Chimeras (PROTACs), where 5-azidopentan-1-ol derivatives are used as PEG linkers. medchemexpress.com Furthermore, research into antibody-drug conjugates (ADCs) has employed iterative PEG synthesis strategies to create well-defined, hydrophilic scaffolds, a process where 5-azidopentan-1-ol can be a key monomer for introducing the conjugation handle. escholarship.orgrsc.org

General Strategies for Molecular Tagging and Coupling

Utilization in Polymer Synthesis and Functional Material Development

The dual functionality of 5-azidopentan-1-ol is also a major asset in polymer chemistry, enabling the synthesis of polymers with precisely controlled structures and tailored functions.

Sequence-defined polymers, where monomers are arranged in a specific, controlled order, are crucial for mimicking the complexity of biological macromolecules. 5-Azidopentan-1-ol has been identified as a key building block in the synthesis of such polymers. escholarship.orgrsc.org One notable application is in the creation of sequence-defined oligo-ethylene glycols for use as solubilizing scaffolds in ADCs. escholarship.org An iterative synthesis strategy allows for the controlled, step-wise addition of monomers like 5-azidopentan-1-ol, ensuring a precisely defined structure. escholarship.orgrsc.org The azide group in each repeating unit can then be used for the attachment of drug payloads or targeting moieties.

5-Azidopentan-1-ol is instrumental in creating polymers with diverse functionalities. Once a polymer backbone is synthesized using the hydroxyl group (for example, through esterification to a polymerizable monomer like a maleate), the pendant azide groups along the chain serve as anchor points for modification. uni-halle.de

This strategy has been applied to functionalize polymeric chains with drug molecules. For instance, amantadine (B194251) and rimantadine (B1662185) derivatives containing an azide group, prepared from precursors like 5-azidopentanoic acid, have been conjugated to propargylamine-derivatized polymers via CuAAC to develop materials targeting influenza viruses. mit.edu Similarly, trehalose (B1683222) polymers have been functionalized using azide-containing building blocks to create materials for stabilizing monoclonal antibodies. escholarship.org

Synthesis of Sequence-Defined Polymers

Precursor in Natural Product Synthesis and Analog Development

5-Azidopentan-1-ol serves as a convenient starting material for synthesizing more complex molecules, including natural product analogs and intermediates for bioactive compounds. Its five-carbon chain with two distinct functional groups allows for flexible synthetic routes.

Research findings show its use in several synthetic pathways:

It was used as a precursor to synthesize 1-azido-5-bromopentane, an alkylating agent used in the development of trehalose-sephin-1 based Drug-Affinity Conjugates (DACs). unimi.it

In the field of parasitology, 5-azidopentan-1-ol was a reactant in the click-chemistry-based synthesis of 1,2,3-triazolyl-substituted alcohols, which are key intermediates for creating phospholipid analogs with potential antiparasitic activity. mdpi.com

It has been employed in the synthesis of glycosylphosphatidylinositol (GPI) glycolipids related to Toxoplasma gondii, which are investigated as diagnostic markers and vaccine candidates. google.com

The synthesis of azidoalcohol derivatives, including 5-azidopentan-1-ol, has been reported in studies aimed at developing aminocyclitol and iminosugar derivatives related to the treatment of Gaucher disease. ub.edu

Synthesis of Glycosylphosphatidylinositol (GPI) Derivatives

Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that attach proteins to the cell surface in eukaryotes. The study of GPIs and their biological functions often requires the use of synthetic analogs. 5-Azidopentan-1-ol serves as a key building block in the synthesis of GPI derivatives, acting as a linker that mimics the lipid portion of the natural GPI anchor.

In the synthesis of GPI derivatives of the parasite Toxoplasma gondii, 5-azidopentan-1-ol has been used to introduce a functional handle for conjugation. For instance, a glycosyl donor (imidate) was reacted with 5-azidopentan-1-ol to form a glycoside, which was then further elaborated into a complex GPI glycan. google.com The azide group in these synthetic GPIs can be subsequently reduced to an amine, allowing for conjugation to carrier proteins or surfaces for immunological studies or diagnostic applications. google.comfu-berlin.de This approach has been instrumental in creating probes to study the immunobiology of parasitic infections. fu-berlin.de

A key step in these syntheses involves the glycosylation of 5-azidopentan-1-ol with a protected sugar unit. For example, a disaccharide imidate was reacted with 5-azidopentan-1-ol under the influence of a promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to yield the desired azido-functionalized disaccharide. fu-berlin.de This intermediate can then be deprotected and further modified to yield the final GPI derivative. fu-berlin.de

| Reactant 1 | Reactant 2 | Promoter/Catalyst | Product | Reference |

| Glycosyl Imidate | 5-Azidopentan-1-ol | - | Azido-functionalized GPI precursor | google.com |

| Disaccharide Imidate | 5-Azidopentan-1-ol | TMSOTf | Azido-functionalized disaccharide | fu-berlin.de |

| Galactopyranoside | 5-Azidopentan-1-ol | N-Iodosuccinimide, Trifluoromethanesulfonic acid | Azido-functionalized galactoside | googleapis.com |

Construction of Modified Nucleoside Analogs (e.g., 5'-Azido-5'-deoxyribonucleosides)

Modified nucleosides are crucial in the development of antiviral and anticancer drugs, as well as in the study of nucleic acid structure and function. 5-Azidopentan-1-ol, after conversion to an appropriate derivative, can be used to introduce modifications at the 5' position of ribonucleosides.

A common strategy involves the conversion of the 5'-hydroxyl group of a protected nucleoside into an azide. While direct conversion is possible, a more general approach involves the synthesis of 5'-azido-5'-deoxyribonucleosides through a one-pot reaction from the corresponding protected nucleosides using triphenylphosphine, carbon tetrabromide, and sodium azide. mdpi.com These 5'-azido nucleosides are valuable intermediates. The azide group can be reduced to an amine, which can then be coupled with various molecules. For instance, the resulting 5'-amino-5'-deoxyribonucleoside can be acylated or used in the synthesis of oligonucleotide analogs with modified backbones.

The synthesis of these analogs is critical for developing therapeutic nucleosides with improved pharmacological properties. mdpi.com

Elaboration into Complex Nitrogen-Containing Heterocyclic Systems

The azide functionality of 5-azidopentan-1-ol is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. The [3+2] cycloaddition reaction between the azide and an alkyne (the Huisgen cycloaddition) is a prominent example, leading to the formation of 1,2,3-triazoles. ub.edu This reaction, often catalyzed by copper(I), is a cornerstone of "click chemistry" due to its high efficiency and selectivity. ub.edu

These triazole-containing structures can serve as bioisosteres for amide bonds and have been incorporated into various biologically active molecules. mdpi.com For example, a library of ether phospholipid analogs containing 1,2,3-triazole rings in the lipid portion was synthesized and evaluated for antiparasitic activity. mdpi.com

Furthermore, the azide group can be reduced to an amine, which can then participate in cyclization reactions to form other heterocyclic systems. For example, the reduction of an azide followed by an intramolecular condensation can lead to the formation of cyclic imines or other nitrogen-containing rings. This strategy has been used in the synthesis of various alkaloids and other natural products.

| Reactant | Reaction Type | Product | Significance | Reference |

| 5-Azidopentan-1-ol derivative and an alkyne | [3+2] Cycloaddition | 1,2,3-Triazole | Bioisostere for amide bonds, synthesis of biologically active molecules | ub.edumdpi.com |

| 5-Azidopentan-1-ol derivative | Reduction followed by intramolecular cyclization | Various nitrogen-containing heterocycles | Synthesis of alkaloids and other natural products | nottingham.ac.uk |

Synthesis of Peptidomimetics and Pseudopeptides

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. 5-Azidopentan-1-ol can be incorporated into peptidomimetic structures.

The azide group can be used to introduce a nitrogen-containing functionality that can mimic a peptide bond or a side chain of an amino acid. For example, the azide can be reduced to an amine and then acylated to form an amide bond, or it can be used in cycloaddition reactions to introduce a triazole ring as a peptide bond isostere. The hydroxyl group of 5-azidopentan-1-ol allows for its attachment to a peptide backbone or a solid support for solid-phase synthesis.

Application in the Synthesis of Specific Pharmaceutical Precursors (e.g., Tamiflu Analogs)

5-Azidopentan-1-ol has been utilized in the synthesis of analogs of the antiviral drug oseltamivir (B103847) (Tamiflu). In one approach, 5-azidopentan-1-ol was used as a nucleophile in the ring-opening of a cyclic intermediate. The resulting product contained the core structure of oseltamivir with a five-carbon spacer terminating in an azide group. This azide could then be reduced to an amine and coupled to a solid support for affinity chromatography studies, which are useful for identifying potential protein targets of the drug.

The synthesis of Tamiflu itself often involves the use of azide-containing intermediates to introduce the amino groups with the correct stereochemistry. nih.govwikipedia.org While the commercial synthesis has evolved, the use of azides remains a key strategy in many synthetic routes to this important pharmaceutical. nih.govwikipedia.org

Contributions to PROTAC (Proteolysis-Targeting Chimeras) Chemistry as a Linker Motif

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

5-Azidopentan-1-ol is a valuable building block for the synthesis of PROTAC linkers. broadpharm.commedkoo.combroadpharm.com Its bifunctional nature allows for the sequential attachment of the two ligands. The hydroxyl group can be modified to attach to one of the ligands, while the azide group can be used in a "click" reaction to attach to the other ligand, which has been functionalized with an alkyne. broadpharm.com This modular approach allows for the rapid synthesis of a library of PROTACs with different linker lengths and compositions, which is crucial for optimizing the efficacy of the PROTAC.

Aliphatic linkers, such as those derived from 5-azidopentan-1-ol, are a common class of hydrophobic linkers used in PROTAC design. broadpharm.com

Generation of Diverse Molecular Scaffolds for Chemical Library Synthesis

The dual functionality of 5-azidopentan-1-ol makes it a valuable tool for the generation of diverse molecular scaffolds for chemical libraries. These libraries are essential for drug discovery and chemical biology research, as they provide a wide range of compounds for screening against biological targets.

Starting from 5-azidopentan-1-ol, a variety of functional groups can be introduced through reactions at the hydroxyl and azide groups. For example, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to an ether or an ester. The azide group can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of heterocycles. Alternatively, the azide can participate in cycloaddition reactions.

This versatility allows for the creation of a wide array of molecular scaffolds with different shapes, sizes, and functional group displays. For example, by combining the reactions mentioned above, one can synthesize libraries of compounds with a central core derived from 5-azidopentan-1-ol and decorated with various substituents. This approach has been used to create libraries of compounds for screening in various therapeutic areas.

Synthesis of 1,2,3-Triazolyl-Substituted Alcohols

A primary application of 5-azidopentan-1-ol is in the construction of 1,2,3-triazole rings via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". lookchem.combroadpharm.commedchemexpress.commedkoo.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.

The azide moiety of 5-azidopentan-1-ol reacts readily with terminal alkynes in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. google.com This process yields a stable triazole linkage while preserving the hydroxyl group for further functionalization. broadpharm.commedchemexpress.commedkoo.com This strategy has been employed in the synthesis of novel ether phospholipid analogues, where 5-azidopentan-1-ol was reacted with various alkynes to produce the corresponding 1,2,3-triazolyl-substituted alcohols, which were then further elaborated.

Detailed research findings demonstrate the utility of this reaction in creating libraries of compounds for biological screening. For example, in the development of antiparasitic agents, 5-azidopentan-1-ol was a key starting material. google.com It was successfully reacted with alkynes bearing carbamate (B1207046) functionalities to produce triazolyl alcohols, which served as precursors to more complex phospholipid derivatives. google.com

| Alkyne Reactant | Resulting Alcohol Product | Reaction Conditions | Reference |

|---|---|---|---|

| Benzyl dec-9-ynylcarbamate | Benzyl (1-(5-hydroxypentyl)-1H-1,2,3-triazol-4-yl)methylcarbamate | CuSO₄, Sodium Ascorbate, tBuOH/H₂O | google.com |

| Propargyl Bromide | 1-Azido-5-(prop-2-yn-1-yloxy)pentane (intermediate) | NaH, DMF | google.com |

| Generic Terminal Alkyne (R-C≡CH) | 1-(5-hydroxypentyl)-4-substituted-1H-1,2,3-triazol | Click Chemistry | broadpharm.commedchemexpress.commedkoo.com |

Access to β-Amino Alcohols and Aziridines

The azide group of 5-azidopentan-1-ol serves as a masked amine, providing a synthetic route to amino alcohols. The reduction of the azide functionality is a key transformation that uncovers the amino group, yielding 5-aminopentan-1-ol, a 1,5- (or δ-) amino alcohol. While the outline refers to β-amino alcohols, the direct product of 5-azidopentan-1-ol reduction is a linear 1,5-amino alcohol, which is itself a valuable synthetic intermediate. Various methods can achieve this reduction, including catalytic hydrogenation with palladium on carbon or using reagents like zinc in the presence of an acid. lookchem.com

This resulting amino alcohol, 5-aminopentan-1-ol, is a versatile building block for more complex structures. It has been utilized as a starting material in the biomimetically inspired synthesis of the tetracyclic core of natural products like (±)-dibromoagelaspongin. acs.org Furthermore, it can be used to introduce a flexible five-carbon spacer terminating in a hydroxyl group, which is useful for creating linkers in drug conjugates or for surface functionalization. lookchem.comthieme-connect.de

In one notable example, during the synthesis of Tamiflu analogs, a complex aziridine (B145994) was opened by 5-azidopentan-1-ol. lookchem.com In a subsequent step, the azide group of the resulting ether was reduced to a primary amine, demonstrating the compatibility of this transformation within a multi-step synthesis. lookchem.com This two-step sequence—aziridine opening followed by azide reduction—provides access to complex amino alcohol structures.

The synthesis of aziridines from 1,2-amino alcohols is a well-established process, often involving activation of the hydroxyl group followed by intramolecular nucleophilic attack by the amine. While the direct conversion of 5-aminopentan-1-ol to a simple aziridine is not described in the provided sources, this precursor is crucial for building scaffolds that can incorporate aziridine motifs or be derived from aziridine-opening reactions.

Development of Bicyclic Azido (B1232118) Alcohol Scaffolds

The carbon chain of 5-azidopentan-1-ol can be incorporated into more rigid, cyclic systems, including bicyclic scaffolds. The primary amino alcohol derived from its reduction, 5-aminopentan-1-ol, has been shown to be a key component in the construction of complex polycyclic natural product cores. acs.org

In a notable synthesis, 5-aminopentan-1-ol was used as a foundational piece in a six-step synthesis of the 2-aminoimidazole-fused tetracyclic core of (±)-dibromoagelaspongin. acs.org This work highlights how the simple linear chain of the amino alcohol can be elaborated and cyclized to form multiple rings. The initial amine functionality is used to build a pyrrole-based structure which, through a series of oxidative reactions, ultimately forms a complex, fused bicyclic system (as part of a larger tetracyclic structure). acs.org This demonstrates the utility of 5-aminopentan-1-ol as a precursor for generating intricate bicyclic and polycyclic architectures.

While direct intramolecular cyclization of 5-azidopentan-1-ol to form a simple bicyclic azido alcohol is not prominently featured, its role as a starting material for these more complex fused systems is a significant application. The flexibility of the five-carbon chain allows it to be integrated into ring-forming strategies that lead to diverse and structurally interesting scaffolds.

Emerging Applications in Novel Synthetic Methodologies (e.g., Enzyme Nanogel Preparation)

Beyond its use in traditional small-molecule synthesis, 5-azidopentan-1-ol is finding applications in cutting-edge areas of materials science and biotechnology. One such emerging application is in the preparation of protein nanogels. A novel method has been demonstrated for creating non-covalent and active enzyme nanogels using a photocleavable monomer. medkoo.com

In a dissertation detailing this work, the synthesis of the necessary components for these nanogels involved the use of 5-azidopentan-1-ol, as evidenced by the inclusion of its nuclear magnetic resonance (NMR) spectrum in the supporting information. medkoo.com This suggests that the azido and hydroxyl functionalities of the molecule are exploited to link different parts of the nanogel structure, which is designed to encapsulate and deliver protein therapeutics. The azide allows for "click" conjugation, while the hydroxyl offers another handle for modification, making it an ideal heterobifunctional linker in the assembly of these complex biomaterials. This application underscores the transition of 5-azidopentan-1-ol from a simple building block to a key enabler of advanced synthetic methodologies for biomedical purposes.

Spectroscopic and Analytical Characterization Techniques for Azido Alcohols in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including azido-alcohols. weebly.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule. weebly.com For 5-azidopentan-1-ol, both ¹H NMR and ¹³C NMR are utilized to confirm its structure.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 5-azidopentan-1-ol, specific signals correspond to the different sets of protons in the molecule. The protons on the carbon adjacent to the hydroxyl group (C1) and the azide (B81097) group (C5) exhibit distinct chemical shifts due to the differing electron-withdrawing effects of these functional groups. The protons on the intervening methylene (B1212753) groups (C2, C3, C4) also show characteristic signals. A broad signal is typically observed for the hydroxyl proton. arkat-usa.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Each carbon atom in 5-azidopentan-1-ol gives a distinct signal, and their chemical shifts are indicative of their chemical environment. For instance, the carbon atom bonded to the electronegative oxygen of the hydroxyl group (C1) and the carbon atom attached to the azide group (C5) are shifted downfield compared to the other aliphatic carbons. arkat-usa.org

Detailed analysis of the chemical shifts, integration of the signals (in ¹H NMR), and coupling patterns allows for the complete assignment of the molecule's structure. acs.org Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups. weebly.commdpi.com

Table 1: Representative NMR Data for 5-Azidopentan-1-ol

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | 3.63 | bs | 3H (includes OH and CH₂OH) |

| 3.34 | t | 2H, H-5 | |

| 1.87–1.54 | m | 6H, H-2, H-3, H-4 | |

| ¹³C NMR | 61.9 | C-1 | |

| 50.8 | C-5 | ||

| 31.6 | C-3 | ||

| 28.2 | C-2 | ||

| 22.6 | C-4 |

Data sourced from reference arkat-usa.org

Infrared (IR) Spectroscopy for Azide Group Detection

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. acs.org For azido-alcohols, IR spectroscopy is particularly crucial for confirming the successful incorporation of the azide (N₃) group. arkat-usa.org

The azide group has a characteristic and strong absorption band due to its antisymmetric stretching vibration (νas). ugent.beacs.org This band typically appears in a relatively clean region of the IR spectrum, between 2100 cm⁻¹ and 2000 cm⁻¹. researchgate.netnih.gov For 5-azidopentan-1-ol, a sharp, intense peak is observed around 2092 cm⁻¹, which is a definitive indicator of the azide functionality. arkat-usa.orgnottingham.ac.uk

In addition to the azide stretch, the IR spectrum of 5-azidopentan-1-ol also displays a broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aliphatic chain are observed around 2940-2860 cm⁻¹. arkat-usa.org

Table 2: Characteristic IR Absorption Frequencies for 5-Azidopentan-1-ol

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Observed Frequency (cm⁻¹) |

|---|---|---|---|

| Azide (N₃) | Antisymmetric Stretch | 2100 - 2000 | ~2092 |

| Alcohol (O-H) | Stretch | 3600 - 3200 | ~3335 |

| Alkane (C-H) | Stretch | 2960 - 2850 | 2935, 2864 |

Data compiled from references arkat-usa.orgnottingham.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition and molecular formula. axispharm.com This technique is essential for verifying the identity of newly synthesized compounds like 5-azidopentan-1-ol.

HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion. axispharm.com For 5-azidopentan-1-ol (C₅H₁₁N₃O), the calculated exact mass is 129.09021. nih.gov HRMS analysis of a synthesized sample should yield an experimental mass that is in very close agreement with this theoretical value, typically within a few parts per million (ppm). nih.gov This high degree of accuracy helps to distinguish the target compound from other potential isomers or impurities with the same nominal mass.

Table 3: High-Resolution Mass Spectrometry Data for 5-Azidopentan-1-ol

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₁₁N₃O |

| Calculated Monoisotopic Mass | 129.09021 Da |

| Observed Mass (Typical) | Within ± 5 ppm of calculated mass |

Data sourced from reference nih.gov

Chromatographic Methods for Purification and Purity Assessment (e.g., Flash Chromatography)

Chromatographic techniques are fundamental for both the purification of azido-alcohols after synthesis and the assessment of their purity. nih.gov Flash chromatography is a commonly employed method for the preparative separation of the desired product from unreacted starting materials and byproducts. arkat-usa.org

In the purification of 5-azidopentan-1-ol, a silica (B1680970) gel column is typically used as the stationary phase. nottingham.ac.ukmdpi.com A solvent system of appropriate polarity, such as a mixture of ethyl acetate (B1210297) and hexanes or diethyl ether and pentane, is used as the mobile phase to elute the compounds from the column. nottingham.ac.ukmdpi.com The separation is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure azido-alcohol. rsc.org

The purity of the isolated 5-azidopentan-1-ol is then typically assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (GC-MS or LC-MS). These methods can separate the target compound from any remaining impurities, and the relative peak areas can be used to determine the purity of the sample, which is often expected to be greater than 95% or 97% for research applications. medkoo.comcarbosynusa.comvwr.com

Q & A

Q. What retrosynthetic strategies apply to 5-Azidopentan-1-ol derivatives for drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.